![molecular formula C5H5FN2O2S B2631418 4-Fluoropyridine-2-sulfonamide CAS No. 2174007-66-8](/img/structure/B2631418.png)
4-Fluoropyridine-2-sulfonamide
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Overview
Description
4-Fluoropyridine-2-sulfonamide is a chemical compound with the CAS number 2174007-66-8 . It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The exact molecular structure of 4-Fluoropyridine-2-sulfonamide is not specified in the retrieved sources.Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Fluoropyridine-2-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as a precursor for sulfoximine and sulfonimidamide drug candidates. The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R₁, S–C(R₂), and nitrogen R₃), scientists can fine-tune the compound’s properties .
Polymer Synthesis
Sulfonimidates find application as building blocks for alternative sulfur (VI) compounds. Additionally, they serve as alkyl transfer reagents to acids, alcohols, and phenols. Although they are sensitive to elevated temperatures, this property has been harnessed in polymer synthesis. For instance, sulfonimidate decomposition at raised temperatures provides a unique route to access specific polymers, such as poly(oxothiazene) and thionylphosphazene polymers .
Herbicide and Insecticide Synthesis
Historically, sulfonimidates have been used as starting materials for synthesizing herbicides and insecticides. Their versatile reactivity allows for the introduction of fluorine atoms into pyridine rings, leading to the development of biologically active compounds .
Organic Synthesis: Activating Group and Protecting Group
Sulfonamides, including 4-fluoropyridine-2-sulfonamide, serve as activating groups in various synthetic transformations. They facilitate reactions by enhancing nucleophilicity or electrophilicity. Additionally, sulfonamides can act as protecting groups, shielding specific functional groups during multi-step syntheses .
Molecular Scaffold for Diversity-Oriented Synthesis
Researchers have exploited the sulfonamide scaffold for diversity-oriented synthesis. By varying the substituents, they can access a wide range of structurally diverse compounds, which may have applications in materials science, catalysis, and biochemistry.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-fluoropyridine-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Mode of Action
Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of nucleic acids in bacteria by inhibiting the production of folic acid .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .
Safety and Hazards
properties
IUPAC Name |
4-fluoropyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYVOBYJZIBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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